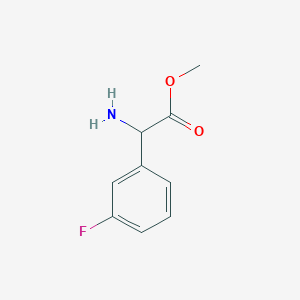

Methyl 2-amino-2-(3-fluorophenyl)acetate

Description

Significance within Fluorinated Amino Acid Derivatives Research

The strategic incorporation of fluorine into amino acids is a powerful tool in medicinal chemistry and protein science. mdpi.com Fluorinated amino acids are of significant interest because the fluorine atom, despite being similar in size to hydrogen, is the most electronegative element, leading to profound changes in a molecule's physicochemical properties. nbinno.com These changes can include increased metabolic stability, altered lipophilicity, and modified binding affinities for biological targets. nbinno.comresearchgate.net

The presence of a fluorine atom on the phenyl ring of a phenylalanine or phenylglycine derivative, such as in Methyl 2-amino-2-(3-fluorophenyl)acetate, can significantly influence aromatic interactions and the acidity of the amino group. The meta-position of the fluorine atom in this specific compound is particularly noteworthy as it strongly influences the electronic distribution of the aromatic ring through its potent electron-withdrawing effects. This modification can enhance resistance to enzymatic degradation by shielding the molecule from metabolic enzymes that would typically process the non-fluorinated parent compound. nbinno.com Furthermore, fluorination can improve a molecule's hydrophobicity, which may enhance cell permeability and bioavailability. nih.gov

Interactive Data Table: General Effects of Fluorine Substitution in Amino Acids

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer biological half-life. nbinno.comnbinno.com |

| Binding Affinity | Can enhance binding to target proteins through new non-covalent interactions (e.g., hydrogen bonds, dipole-dipole). nih.gov |

| Conformation | Influences peptide and protein folding, allowing for the stabilization of specific secondary structures. nih.gov |

| Lipophilicity | Generally increases, which can improve membrane permeability and cellular uptake. nih.gov |

| Acidity/Basicity | Alters the pKa of nearby functional groups due to strong electron-withdrawing effects. |

Role as a Key Chiral Building Block in Complex Organic Synthesis

Non-natural amino acids, especially those with defined stereochemistry, are invaluable building blocks in asymmetric synthesis. beilstein-journals.orgresearchgate.net this compound is a chiral compound, meaning it exists in two non-superimposable mirror-image forms (enantiomers). The use of a single, pure enantiomer is critical in drug development, as different enantiomers can have vastly different biological activities.

As a chiral precursor, this compound serves as a foundational component for constructing larger, stereochemically complex molecules. beilstein-journals.orgresearchgate.net Synthetic strategies utilizing chiral nickel(II) complexes, for example, have proven effective for the asymmetric synthesis of various non-canonical amino acids, which can then be incorporated into novel peptides or drug candidates. beilstein-journals.orgresearchgate.net The methyl ester and amino groups of this compound are reactive handles that allow chemists to readily integrate it into a growing peptide chain using standard techniques like Solid-Phase Peptide Synthesis (SPPS). mdpi.com By introducing this fluorinated moiety, scientists can create peptides and other complex molecules with enhanced stability and precisely tuned biological functions. nih.gov

Overview of Contemporary Research Trajectories in Medicinal Chemistry and Chemical Biology

The unique properties of fluorinated amino acids have placed them at the center of several modern research trajectories. One of the most prominent applications is in the development of peptide-based therapeutics with improved pharmacokinetic profiles. nbinno.com By incorporating building blocks like this compound, researchers can design peptides that are more resistant to degradation and have better cell penetration, overcoming key limitations of traditional peptide drugs. nbinno.com

Another significant area of research is the use of the fluorine-19 (¹⁹F) isotope as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Since fluorine is virtually absent in biological systems, there is no background signal, allowing for clear and sensitive detection. researchgate.net By incorporating a ¹⁹F-labeled amino acid like the 3-fluorophenylglycine derivative into a protein, scientists can monitor subtle conformational changes that occur during protein folding, ligand binding, or enzymatic reactions. nih.govacs.org This makes it a powerful tool for drug discovery and for studying protein structure and function. researchgate.netacs.org

Furthermore, fluorine-containing compounds are central to the development of radiotracers for Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET diagnostics to visualize and study functional processes in the body, including cancer detection and neurological disorders. nih.gov Synthesizing precursors that already contain a stable fluorine atom provides a direct pathway to creating these important ¹⁸F-labeled imaging agents. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMKTQJIEJUDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626143 | |

| Record name | Methyl amino(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742640-44-4 | |

| Record name | Methyl amino(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis Approaches for Enantiomerically Pure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. pharmasalmanac.com Consequently, the development of stereoselective methods for synthesizing single enantiomers of compounds like Methyl 2-amino-2-(3-fluorophenyl)acetate is of paramount importance.

Applications of Stereoselective Strecker Amino Acid Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids. researchgate.net The asymmetric variant of this reaction allows for the enantioselective synthesis of α-amino acids. researchgate.netnih.gov This can be achieved by using a chiral auxiliary or a chiral catalyst. The reaction involves the three-component condensation of an aldehyde (in this case, 3-fluorobenzaldehyde), an amine (like ammonia (B1221849) or a protected amine), and a cyanide source (such as hydrogen cyanide or trimethylsilyl (B98337) cyanide). researchgate.net The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid, which is subsequently esterified to yield this compound. The stereoselectivity of the process is controlled by the chiral influence, leading to the preferential formation of one enantiomer. researchgate.netnih.gov

Table 1: Key Features of Asymmetric Strecker Synthesis

| Feature | Description |

| Reactants | 3-Fluorobenzaldehyde (B1666160), Amine Source, Cyanide Source |

| Chiral Influence | Chiral Auxiliary or Chiral Catalyst |

| Intermediate | α-Aminonitrile |

| Final Steps | Hydrolysis and Esterification |

| Outcome | Enantiomerically enriched α-amino acid derivative |

Enantioselective Esterification of Preformed Chiral Amino Acids

Another strategy to obtain enantiomerically pure this compound is through the resolution of a racemic mixture of 2-amino-2-(3-fluorophenyl)acetic acid, followed by esterification. libretexts.org This resolution can be accomplished by forming diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.org

Commonly used chiral resolving agents include tartaric acid derivatives or chiral amines like brucine. wikipedia.org The process involves reacting the racemic amino acid with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure amino acid. Subsequent esterification with methanol (B129727), often under acidic conditions, produces the target enantiomer of this compound. nih.govresearchgate.net

Enzymatic esterification represents an alternative, highly selective method. Lipases, for instance, can selectively catalyze the esterification of one enantiomer of a racemic acid, leaving the other unreacted. mdpi.comresearchgate.net This kinetic resolution allows for the separation of the esterified and unesterified enantiomers.

Asymmetric Catalysis in C-C and C-N Bond Formation

The formation of the chiral center in this compound involves the creation of a new carbon-carbon (C-C) and a new carbon-nitrogen (C-N) bond at the α-carbon. Asymmetric catalysis provides a powerful tool for controlling the stereochemistry of these bond-forming reactions. nih.govrug.nl

For instance, the catalytic asymmetric addition of nucleophiles to imines or imine equivalents derived from 3-fluorobenzaldehyde is a direct approach to establishing the chiral center. researchgate.net Chiral catalysts, often based on transition metals like iridium, nickel, or copper complexed with chiral ligands, can mediate the enantioselective addition of various nucleophiles, including cyanide or organometallic reagents. researchgate.netresearchgate.net Similarly, catalytic asymmetric C-N bond formation can be achieved through methods like catalytic asymmetric amination of α-keto esters or other suitable precursors. nih.gov These catalytic processes offer high efficiency and enantioselectivity, often with low catalyst loadings. researchgate.net

Table 2: Examples of Catalytic Asymmetric Reactions

| Reaction Type | Catalyst System (Example) | Bond Formed |

| Asymmetric Hydrogenation of α-Imino Esters | Nickel-based catalyst with chiral ligands | C-N |

| Asymmetric Allylation of α-Imino Esters | Indium iodide with a Box-type ligand | C-C |

| Asymmetric Alkynylation of Ketoimines | Zinc with BINOL | C-C |

Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. pharmasalmanac.comnih.gov Enzymes such as transaminases, amine dehydrogenases, and oxidases are capable of producing chiral amines and amino acids with high enantiopurity under mild reaction conditions. nih.gov

For the synthesis of this compound, a key biocatalytic step would be the asymmetric amination of a suitable keto-ester precursor, methyl 2-(3-fluorophenyl)-2-oxoacetate. Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to the ketone, creating the chiral amine with high stereoselectivity. nih.gov Protein engineering techniques, such as directed evolution, have been employed to develop enzymes with enhanced activity, stability, and substrate scope for the synthesis of non-natural amino acids. nih.govnih.gov The enzymatic reaction is typically performed in aqueous media, reducing the need for organic solvents. pharmasalmanac.com

Classical Synthetic Routes and Process Optimizations

While stereoselective methods are preferred for producing enantiomerically pure compounds, classical synthetic routes are also employed, often yielding racemic mixtures that can be resolved in a subsequent step.

Condensation Reactions Involving Fluoro-Substituted Aromatic Aldehydes and Glycine (B1666218) Methyl Ester Derivatives

A common classical approach to α-aryl glycine derivatives involves the condensation of an aromatic aldehyde with a glycine equivalent. For the synthesis of this compound, this would typically involve the reaction of 3-fluorobenzaldehyde with a glycine methyl ester derivative where the nitrogen is protected. A common glycine derivative used in such syntheses is N-(diphenylmethylene)glycine methyl ester. researchgate.net

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the glycine ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde in an aldol-type condensation. Subsequent dehydration and deprotection of the imine would yield the target compound. Optimization of reaction conditions such as solvent, temperature, and base is crucial for maximizing the yield of the desired product.

Another classical method is the esterification of the corresponding amino acid, 2-amino-2-(3-fluorophenyl)acetic acid, with methanol. researchgate.net This is often achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. nih.govpatsnap.compatsnap.com The reaction typically requires heating to drive the equilibrium towards the ester product. patsnap.com

Nucleophilic Addition-Elimination Reaction Pathways (Analogous to related compounds)

The synthesis of α-amino esters, including structures analogous to this compound, can be achieved through nucleophilic addition-elimination reactions. This pathway is a cornerstone in the preparation of a wide array of amino acid derivatives. In these reactions, a nucleophile, typically an amine or its derivative, attacks the electrophilic carbonyl carbon of an acyl chloride or acid anhydride (B1165640). savemyexams.com This initial addition is followed by the elimination of a leaving group, resulting in the formation of an amide. savemyexams.com

The reactivity of the carbonyl compound is a critical factor. Acyl chlorides, for instance, are more reactive than acid anhydrides due to the greater electronegativity of chlorine compared to oxygen, which enhances the electrophilicity of the carbonyl carbon. savemyexams.com This heightened reactivity often leads to vigorous reactions with ammonia and primary amines. savemyexams.com

A variety of synthetic methods leverage this principle. For example, α-amino esters can be synthesized through the reaction of silyl (B83357) ketene (B1206846) acetals with N-chloroamines, catalyzed by a copper(I)/2,2′-bipyridyl complex. organic-chemistry.org Another approach involves the direct α-amination of ketones, esters, and aldehydes using catalytic copper(II) bromide. organic-chemistry.org This method is proposed to proceed through the in situ generation of an α-bromo carbonyl species, which is then displaced by an amine nucleophile. organic-chemistry.org Furthermore, alkoxycarbonyl iminium species, generated from the oxidation of amino ketene silyl acetals, can undergo nucleophilic addition with Grignard reagents to yield α,α-disubstituted α-amino ester derivatives. acs.orgnih.gov

Formation and Subsequent Reduction of Schiff Base Intermediates

A prominent and versatile strategy for the synthesis of α-amino acids and their esters involves the formation and subsequent reduction of Schiff base intermediates. tandfonline.comrsc.orgresearchgate.net This method offers a high degree of control and is particularly useful for producing unnatural and α,α-disubstituted amino acids. organic-chemistry.org

The process typically begins with the condensation of an α-keto ester or a related carbonyl compound with a primary amine to form an imine, commonly known as a Schiff base. rsc.orgorganic-chemistry.org A widely used variation is the O'Donnell amino acid synthesis, which employs the benzophenone (B1666685) imine of a glycine alkyl ester. organic-chemistry.org These Schiff base intermediates are advantageous because their monoalkylated products are less acidic than the starting material, which helps in achieving selective monoalkylation. organic-chemistry.org

Once the Schiff base is formed, the next step involves its reduction to the corresponding α-amino ester. A variety of reducing agents can be employed. Catalytic hydrogenation is a common method for the cleavage of the Schiff base protecting group. tandfonline.com Borane-pyridine complexes have also been shown to be effective for the reduction of Schiff bases in aqueous solutions. google.com The choice of reducing agent can also influence the preservation or reduction of other functional groups within the molecule. tandfonline.com

This synthetic route is highly adaptable. For instance, α-substituted ethyl glycinates can be prepared in excellent yields by the regioselective alkylation of the anionic glycine synthon, followed by purification and catalytic hydrogenolysis of the Schiff base. tandfonline.com The reaction conditions, such as the choice of base and solvent, can be tailored to optimize the yield and selectivity of the desired α-amino ester.

Refinement of Reaction Conditions (Solvent Systems, Catalysts, Temperature, Pressure)

The optimization of reaction conditions is paramount for the efficient and selective synthesis of α-amino esters like this compound. Key parameters that are often refined include solvent systems, catalysts, temperature, and pressure.

Solvent Systems: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of β-amino esters from α-amino esters and α,β-unsaturated ketones, solvent-free conditions under microwave irradiation have been shown to be effective. scielo.br In other cases, specific solvents like 1-butanol (B46404) have been identified as optimal for certain amination reactions. researchgate.net The use of hexafluoroisopropanol (HFIP) has been noted as crucial for the success of some aza-functionalization reactions. organic-chemistry.org

Catalysts: Catalysis plays a central role in modern synthetic strategies for α-amino esters, particularly in achieving enantioselectivity. A wide range of catalysts have been developed:

Metal-based catalysts: Copper complexes are frequently used. For example, a copper(I)/2,2′-bipyridyl complex catalyzes the amination of silyl ketene acetals. organic-chemistry.org Copper(II) bromide can be used for the direct α-amination of esters. organic-chemistry.org Chiral aldehyde/palladium combined catalysis has been employed for the asymmetric α-allylation of amino acid esters. nih.govacs.org Gold catalysts have been used in the synthesis of α,α-disubstituted amino acid derivatives. acs.org

Organocatalysts: Chiral phosphoric acids have been successfully used for the asymmetric N–H insertion reaction of sulfoxonium ylides to produce α-aryl glycines. rsc.org Chiral pyridoxal (B1214274) catalysts, mimicking vitamin B6, have enabled enantioselective α-C–H functionalization of N-unprotected primary amines. acs.org

Temperature: Reaction temperature is a critical parameter for controlling enantioselectivity. Lowering the reaction temperature can often enhance the enantiomeric excess (ee) of the product. For example, in certain rearrangement reactions to form non-racemic α-amino acids, reducing the temperature from -30 °C to -50 °C has been shown to improve the ee. researchgate.net

Pressure: While less commonly the primary focus of optimization for these specific transformations compared to other parameters, pressure can influence reactions involving gaseous reagents or where volume changes are significant. However, for the synthesis of α-amino esters, optimization of catalyst, solvent, and temperature typically takes precedence.

The following table summarizes the impact of various reaction conditions on the synthesis of α-amino esters based on literature findings.

| Parameter | Effect and Examples | References |

| Solvent | Can significantly influence reaction efficiency. Solvent-free conditions or specific solvents like 1-butanol can be optimal. | scielo.brresearchgate.net |

| Catalyst | Crucial for rate and stereoselectivity. Includes metal complexes (Cu, Pd, Au) and organocatalysts (chiral phosphoric acids, pyridoxals). | organic-chemistry.orgnih.govacs.orgacs.orgrsc.orgacs.org |

| Temperature | Often used to control enantioselectivity, with lower temperatures generally leading to higher enantiomeric excess. | researchgate.net |

Radiosynthetic Strategies for Tracers and Probes

The development of radiolabeled compounds is crucial for their use as tracers in Positron Emission Tomography (PET) imaging. nih.govnih.gov For molecules like this compound, this involves incorporating a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the molecular structure.

Development of Nucleophilic [¹⁸F]Fluorination Protocols for Analogues

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules for PET tracer synthesis. nih.govnih.gov This is due to the high specific activity achievable with [¹⁸F]fluoride, which is essential for imaging low-concentration biological targets like neurotransmitter receptors. harvard.edu

Traditional SₙAr reactions for radiofluorination are often limited to electron-deficient aromatic systems and may require harsh conditions. snmjournals.org To overcome these limitations, significant research has focused on developing novel [¹⁸F]fluorination methods, particularly those mediated by transition metals.

Copper-Mediated [¹⁸F]Fluorination: Copper-mediated methods have emerged as a powerful tool for the radiofluorination of a broad range of substrates, including electron-rich arenes that are not amenable to traditional SₙAr reactions. snmjournals.orgiaea.org These reactions can utilize readily available and stable precursors like aryl halides or arylstannanes. snmjournals.orgacs.org

From Aryl Halides: The use of well-defined copper organometallic complexes enables the nucleophilic fluorination of aryl halides (including chlorides, bromides, and iodides) with K[¹⁸F]F. snmjournals.org

From Arylstannanes: A copper-mediated nucleophilic radiofluorination of arylstannanes with [¹⁸F]KF has been developed. This method is fast, uses commercially available reagents, and is compatible with both electron-rich and electron-deficient aromatic substrates. acs.org

These copper-mediated protocols have been successfully applied to the synthesis of clinically relevant radiotracers, including protected [¹⁸F]F-phenylalanine. acs.org

The following table outlines key features of copper-mediated nucleophilic [¹⁸F]fluorination.

| Precursor Type | Key Features | Advantages | References |

| Aryl Halides | Utilizes a copper organometallic complex with K[¹⁸F]F. | Tolerant of electron-rich substrates, stable precursors. | snmjournals.org |

| Arylstannanes | Copper-mediated reaction with [¹⁸F]KF. | Fast, compatible with a wide range of substrates, applicable to known intermediates. | acs.org |

Design and Synthesis of Precursors for Radiochemical Labeling

The successful radiosynthesis of a PET tracer is highly dependent on the design and availability of a suitable precursor molecule. nih.gov For the [¹⁸F]fluorination of aromatic systems like the phenyl ring in this compound, the precursor must contain a leaving group that can be displaced by the [¹⁸F]fluoride ion.

Commonly used precursors for aromatic [¹⁸F]fluorination include:

Aryl Halides: Aryl iodides, bromides, and chlorides are attractive precursors due to their stability and synthetic accessibility. nih.govsnmjournals.org

Arylstannanes: These can be easily prepared from inexpensive starting materials and are often commercially available. acs.org

Diaryliodonium Salts and Ylides: These have also been employed as precursors for radiofluorination. nih.gov

Derivatization Strategies for Structural and Functional Diversification

Derivatization of the core structure of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can involve modifications at the amino group, the ester functionality, or the phenyl ring.

The functionalization of the α-amino C-H bond is a significant area of research for creating structural diversity in amino acids and their derivatives. researchgate.net This allows for the introduction of various substituents at the α-position, leading to the synthesis of α,α-disubstituted amino acids. These non-proteinogenic amino acids are valuable as building blocks for therapeutics and in the study of peptide structure. nih.gov

Methods for achieving this diversification include:

Alkylation: The O'Donnell amino acid synthesis, which utilizes Schiff base intermediates, is a classic method for the mono-alkylation of glycine derivatives. organic-chemistry.org For the synthesis of α,α-disubstituted amino acids, more basic conditions, sometimes using solid bases and a phase transfer catalyst, can be employed. organic-chemistry.org

Allylation: Asymmetric α-allylation of amino acid esters can be achieved using combined chiral aldehyde and palladium catalysis, providing access to a range of α,α-disubstituted nonproteinogenic α-amino acid esters. nih.govacs.org

Arylation: A modular approach to α,α-diaryl α-amino esters has been developed using Bi(V)-mediated arylation of Kukhtin-Ramirez intermediates. nih.govresearchgate.net This method allows for the independent variation of the aryl and amino components. nih.gov

The amino group itself is also a common site for derivatization. For example, N-alkylation can be achieved through reductive amination of Schiff bases formed from α-amino acids. rsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the range of possible derivatives.

The following table provides examples of derivatization strategies for α-amino esters.

| Derivatization Strategy | Methodology | Resulting Structures | References |

| α-Alkylation | O'Donnell synthesis via Schiff base intermediates. | Mono- and α,α-disubstituted α-amino esters. | organic-chemistry.org |

| α-Allylation | Chiral aldehyde/palladium combined catalysis. | α,α-disubstituted nonproteinogenic α-amino acid esters. | nih.govacs.org |

| α-Arylation | Bi(V)-mediated arylation of Kukhtin-Ramirez intermediates. | α,α-diaryl α-amino esters. | nih.govresearchgate.net |

| N-Alkylation | Reductive amination of Schiff bases. | N-substituted α-amino acids. | rsc.org |

Amide Bond Formation for Peptide and Peptidomimetic Conjugation

The primary amino group of this compound makes it an ideal component for incorporation into peptide chains or for conjugation to other molecules via amide bond formation. As a derivative of an arylglycine, which is known to be susceptible to racemization during peptide coupling, the choice of coupling reagent and reaction conditions is critical to maintain stereochemical integrity. peptide.com

The standard strategy for peptide synthesis involves the reaction of an N-protected amino acid with a C-terminally protected amino acid (or amino acid ester, such as the title compound). libretexts.org The carboxyl group of the N-protected amino acid is activated by a coupling reagent, facilitating nucleophilic attack by the free amino group of the other component. libretexts.org A variety of modern coupling reagents have been developed to ensure high yields, fast reaction times, and minimal side reactions, particularly epimerization. For arylglycines, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly effective due to their ability to suppress racemization. peptide.com Other commonly used reagents include phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to further reduce racemization and improve efficiency. peptide.com

| Coupling Reagent | Abbreviation | Key Features & Applications | Reference |

|---|---|---|---|

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used coupling reagent providing efficient coupling with low racemization, especially when used with HOBt. | peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective for coupling sterically hindered amino acids and for cyclization reactions. The HOAt leaving group provides superior reactivity compared to HOBt-based reagents. | peptide.com |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Causes very little epimerization, making it especially useful for coupling sensitive arylglycines. | peptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | One of the most efficient coupling reagents due to the formation of a highly reactive OAt ester, suitable for difficult couplings. | p3bio.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt reagent, effective for routine and hindered couplings. | p3bio.com |

Functional Group Interconversions of the Amino and Ester Moieties

The amino and ester functional groups of this compound are key sites for structural diversification. These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is crucial in drug design.

Modifications of the Amino Group:

N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides under basic conditions to form amides. libretexts.org This transformation is fundamental not only for peptide synthesis but also for installing various functionalities or protecting the amine. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are introduced via this method. libretexts.org

N-Alkylation: The amine can undergo alkylation, most commonly N-methylation, using reagents like methyl iodide in the presence of a base (e.g., sodium hydride). monash.edu N-alkylation removes the hydrogen bond donor capability of the amine and increases lipophilicity, which can enhance membrane permeability of peptides containing this residue. monash.edu

Modifications of the Ester Group:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(3-fluorophenyl)acetic acid, typically under basic conditions (e.g., using sodium hydroxide (B78521) in a methanol/water mixture) followed by acidic workup. mdpi.com This unmasks the carboxyl group for subsequent amide bond formation, allowing the residue to be incorporated into a peptide chain from its C-terminus.

Reduction: The ester can be reduced to a primary alcohol, yielding 2-amino-2-(3-fluorophenyl)ethan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The resulting amino alcohol is a versatile building block for synthesizing peptidomimetics and other complex molecules. nih.gov

| Functional Group | Transformation | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | N-Acylation | Acyl chlorides, Anhydrides (e.g., Boc₂O) | N-Acyl amino acid ester (Amide) | libretexts.org |

| Amino (-NH₂) | N-Alkylation | Alkyl halides (e.g., CH₃I), NaH | N-Alkyl amino acid ester | monash.edu |

| Ester (-COOCH₃) | Hydrolysis | NaOH or LiOH, then H₃O⁺ | Amino acid | mdpi.com |

| Ester (-COOCH₃) | Reduction | LiAlH₄ | Amino alcohol | nih.gov |

Regioselective Modifications of the Fluorophenyl Ring

Further diversification of this compound can be achieved through electrophilic aromatic substitution (S_E_Ar) on the phenyl ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the fluorine atom at the C3 position and the α-amino methyl ester group at the C1 position. uci.edu

Directing Effects:

Fluorine: Halogens are deactivating yet ortho-, para-directing substituents. uci.edulibretexts.org Therefore, the fluorine atom at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

-CH(NH₂)COOCH₃ Group: The directing effect of this group depends on the reaction conditions. In the strongly acidic media typical for many S_E_Ar reactions (e.g., nitration, sulfonation), the primary amine will be protonated to form an ammonium (B1175870) ion (-CH(NH₃⁺)COOCH₃). libretexts.org This ammonium group is a powerful deactivating, meta-director, guiding electrophiles to the C5 position. If the amine is protected as an amide (e.g., -NHCOR), it becomes an ortho-, para-director, though still deactivating.

| Reaction | Typical Reagents | Electrophile | Predicted Major Substitution Positions | Reference |

|---|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ | C4, C6. Position C2 is sterically hindered. | uci.edulibretexts.org |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4, C6. Under strong acid, the side chain is protonated and deactivating. The fluorine directs ortho/para. | libretexts.orglibretexts.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Generally does not occur due to the presence of the strongly deactivating amino/ammonium group which complexes with the Lewis acid catalyst. | uci.edu |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | C4, C6. Similar to nitration, the reaction proceeds on the deactivated ring. | libretexts.org |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Comprehensive Structural Elucidation Techniques

Structural elucidation is a cornerstone of chemical analysis, providing unambiguous proof of a molecule's identity and connectivity. Techniques like NMR, mass spectrometry, and IR spectroscopy, often used in concert, provide a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR would identify all unique hydrogen atoms in Methyl 2-amino-2-(3-fluorophenyl)acetate. The spectrum would show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the α-hydrogen (α-CH), the amine (-NH₂) protons, and the four aromatic protons on the 3-fluorophenyl ring. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would display separate peaks for each unique carbon atom, including the ester carbonyl carbon, the methoxy carbon, the α-carbon, and the six carbons of the fluorophenyl ring. The coupling between carbon and fluorine atoms (J-coupling) would be particularly informative for assigning the aromatic carbons.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a single resonance for the fluorine atom on the phenyl ring, and its coupling to adjacent protons would further confirm its position.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively establish the connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Hydrogens | Assignment |

| 7.37 - 7.45 | m | 1H | Aromatic H |

| 7.22 - 7.26 | m | 2H | Aromatic H |

| 7.04 - 7.12 | m | 1H | Aromatic H |

| 4.60 | s | 1H | α-CH |

| 3.74 | s | 3H | -OCH₃ |

| 2.10 | s | 2H | -NH₂ |

Data sourced from ChemSpider, generated using ACD/Labs Percepta Platform.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Key Feature | Assignment |

| 174.5 | Carbonyl C=O | |

| 163.5 | d, J = 243.6 Hz | Aromatic C-F |

| 143.7 | d, J = 6.9 Hz | Aromatic C |

| 130.8 | d, J = 8.2 Hz | Aromatic C-H |

| 121.7 | d, J = 2.4 Hz | Aromatic C-H |

| 114.7 | d, J = 21.0 Hz | Aromatic C-H |

| 113.8 | d, J = 22.2 Hz | Aromatic C-H |

| 57.0 | α-C | |

| 52.8 | -OCH₃ |

Data sourced from ChemSpider, generated using ACD/Labs Percepta Platform. "d" indicates a doublet, with "J" representing the coupling constant.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental composition, providing definitive verification of the molecular formula. For this compound (C₉H₁₀FNO₂), HRMS would be used to measure the mass of its molecular ion (e.g., [M+H]⁺) to within a few parts per million (ppm) of its theoretical value. The monoisotopic mass of the neutral molecule is 183.069552 Da. The detection of this exact mass would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural components. While experimental spectra are not publicly available, predicted data can suggest the key vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Peak (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3388 | 64% | N-H stretch | Primary Amine (-NH₂) |

| 2955 | 60% | C-H stretch | Aliphatic/Aromatic C-H |

| 1741 | 80% | C=O stretch | Ester Carbonyl |

| 1618 | 75% | N-H bend | Primary Amine (-NH₂) |

| 1590 | 78% | C=C stretch | Aromatic Ring |

| 1259 | 82% | C-O stretch | Ester Linkage |

| 1142 | 79% | C-F stretch | Aryl-Fluoride |

Data sourced from ChemSpider, generated using ACD/Labs Percepta Platform.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in space. For a chiral molecule like this compound, this technique is invaluable as it can unambiguously determine the absolute configuration (R or S) of the stereocenter. Furthermore, it provides detailed information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. Currently, there is no publicly available crystal structure data for this compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of both chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it exists as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of amino acid esters like this compound by Gas Chromatography (GC) is generally impractical due to their low volatility and thermal instability. nih.gov The presence of the polar amino group means the compound would likely decompose in the high-temperature environment of the GC injector port. nih.gov Consequently, a derivatization step is essential to convert the analyte into a volatile and thermally stable form suitable for GC-based analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com

A common and effective strategy involves a two-step derivatization process. However, since this compound is already a methyl ester, the initial esterification step is unnecessary. The focus is on the derivatization of the primary amino group. This is typically achieved through acylation using a reagent rich in fluorine atoms, such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This reaction replaces the hydrogen atoms of the amino group with a pentafluoropropionyl (PFP) group. nih.gov This derivatization accomplishes several key objectives: it renders the molecule soluble in GC-compatible organic solvents like toluene, increases its volatility for transition into the gas phase, enhances thermal stability for passage through the GC column, and improves ionization efficiency for sensitive detection by mass spectrometry. nih.govmdpi.com

Table 1: GC Derivatization Strategy for this compound

| Step | Procedure | Reagent Example | Purpose | Resulting Functional Group |

| 1: Acylation | Reaction with the primary amino group. | Pentafluoropropionic anhydride (PFPA) | Increase volatility and thermal stability; enhance electronegativity for MS detection. | N-pentafluoropropionyl |

Advanced Analytical Derivatization for Enhanced Detection and Quantification

To overcome limitations in detection sensitivity and quantification accuracy, particularly in complex biological matrices, advanced derivatization techniques are employed. These methods are designed to modify the chemical structure of this compound to enhance its analytical properties for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization can improve chromatographic separation, increase ionization efficiency, and shift the analyte's mass to a higher, cleaner region of the mass spectrum. nih.gov

Derivatization with Reagents such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization of this compound with a reagent like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) offers significant advantages. nih.govresearchgate.net DMDNFB was developed as an alternative to the classical Sanger's reagent (2,4-dinitrofluorobenzene, or DNFB) specifically to improve detection in positive-ion electrospray ionization mass spectrometry (+ESI-MS). nih.govlookchem.com

The derivatization occurs via the reaction of the fluorine atom on the dinitrophenyl ring of DMDNFB with the primary amino group of this compound. nih.gov The key feature of DMDNFB is the introduction of an N,N-dimethylaminomethyl group, which contains a tertiary amine. nih.govresearchgate.net This site is readily protonated, leading to a stable positive charge and a significantly enhanced signal in positive-ion mode MS compared to derivatives formed with DNFB. nih.govcapes.gov.br This increased ionization efficiency allows for much lower limits of detection. nih.govresearchgate.net

Table 2: Comparison of Derivatization Reagents for LC-MS

| Reagent | Key Structural Feature of Reagent | Advantage for +ESI-MS |

| 2,4-dinitrofluorobenzene (DNFB) | Dinitrophenyl group | Basic derivatization of primary amines. |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Dinitrophenyl group with an N,N-dimethylaminomethyl substituent. | Introduces a highly protonatable tertiary amine site, significantly increasing ion current signal. nih.govresearchgate.net |

Isotopic Labeling for Quantitative Proteomics and Metabolomics Applications

Isotopic labeling is a powerful strategy for accurate quantification in proteomics and metabolomics research. nih.govnih.gov This approach uses stable, heavy isotopes (such as ²H, ¹³C, or ¹⁵N) to create an internal standard that is chemically identical to the analyte but has a different mass. nih.gov When analyzing this compound, this allows for precise measurement by comparing the mass spectrometry signal of the natural (light) compound to its heavy-isotope-labeled counterpart. nih.govfrontiersin.org

Several isotopic labeling strategies are applicable:

Isotope-Coded Derivatization (ICD) : This involves using a derivatizing reagent that exists in both light (unlabeled) and heavy (isotopically labeled) forms. universiteitleiden.nl For instance, a deuterated version of a reagent like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (-d6) could be used to derivatize a known amount of standard, which is then mixed with the sample derivatized with the light version. lookchem.com The ratio of the peak intensities of the light and heavy derivatives in the mass spectrometer allows for precise quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : While typically used for proteins, the principle can be adapted for metabolomics. nih.govresearchgate.net If studying the compound's metabolism in a cell culture system, cells could be grown in media containing a stable isotope-labeled precursor, leading to the in-situ biosynthesis of a heavy version of this compound or its metabolites. researchgate.net

Isobaric Tagging : Reagents like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used. nih.govnih.gov These reagents react with the primary amine of this compound. The tags themselves have the same nominal mass, but upon fragmentation in the mass spectrometer (MS/MS), they produce unique reporter ions of different masses, allowing for multiplexed quantitative analysis across several samples simultaneously. nih.gov

These isotope-based methods provide high accuracy and reproducibility, overcoming matrix effects and variations in sample preparation or instrument response, which is essential for reliable quantitative studies in complex biological systems. nih.govnih.gov

Table 3: Isotopic Labeling Strategies for Quantitative Analysis

| Strategy | Principle | Application to Target Compound |

| Isotope-Coded Derivatization (ICD) | Use of a derivatizing reagent in light and heavy isotopic forms to create an internal standard. universiteitleiden.nl | Derivatize the sample with standard DMDNFB and spike with a standard derivatized with DMDNFB-d6. lookchem.com |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of labeled amino acids (precursors) in cell culture. researchgate.net | Use of labeled precursors in a biological system to produce a heavy version of the compound for flux analysis. nih.gov |

| Isobaric Tagging (e.g., TMT, iTRAQ) | Derivatization with tags of the same mass that yield unique reporter ions upon fragmentation. nih.govnih.gov | Reaction of the primary amine with an isobaric tag for multiplexed relative quantification. |

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and physicochemical properties of methyl 2-amino-2-(3-fluorophenyl)acetate are intrinsically linked to its molecular architecture. Key areas of investigation include the position of the fluoro-substituent, the chirality of the molecule, and modifications to its ester and amino functionalities.

Elucidating the Influence of Fluoro-Substitution Position on Biological Activity and Pharmacokinetic Profiles

The position of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can significantly modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets and its metabolic fate. mdpi.com While direct comparative studies on the biological activity of ortho-, meta-, and para-fluorinated methyl phenylglycinate are not extensively documented in the available literature, general principles of medicinal chemistry suggest that the 3-fluoro substitution pattern in this compound would alter the molecule's lipophilicity and electronic distribution compared to its non-fluorinated counterpart and other positional isomers. mdpi.comnih.gov This alteration can impact membrane permeability and binding to target proteins. nih.gov

Studies on other fluorinated compounds have demonstrated that the position of fluorine substitution can have a profound effect on biological activity. For instance, in a series of fluorinated pyridazinone derivatives, the position of the fluorine atom on a phenyl ring influenced their selectivity as MAO-B inhibitors. nih.gov

Investigating the Role of Chirality in Receptor Binding and Enantioselective Interactions

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties due to their stereospecific interactions with chiral biological macromolecules like receptors and enzymes. nih.gov

Impact of Ester and Amino Group Modifications on Bioactivity

Modifications to the methyl ester and the primary amino group of this compound offer avenues to modulate its physicochemical properties and biological activity.

The ester group can be varied to alter the compound's solubility, hydrolysis rate, and potential for prodrug strategies. For instance, in a study of amino acid conjugates of oxaprozin (B1677843), different methyl ester derivatives of amino acids showed varied anti-inflammatory and analgesic activities. ijpsonline.com

The primary amino group is a key site for hydrogen bonding and can be modified to influence receptor interactions and metabolic stability. Acylation of the amino group is a common strategy in medicinal chemistry. For example, in the development of MAO inhibitors, acylation of the phenelzine (B1198762) scaffold was investigated, revealing that a free hydrogen on the N1-position was essential for activity. nih.gov N-methylation of norbelladine (B1215549) derivatives was shown to enhance butyrylcholinesterase inhibition, demonstrating that even a small modification to the amino group can significantly impact biological activity. mdpi.com

Exploration of Therapeutic Potential

The structural features of this compound and its derivatives suggest potential applications in various therapeutic areas, including as anti-inflammatory and anticancer agents.

Research into Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, research on related fluorinated and amino acid-based compounds provides a rationale for such investigations. Fluorinated compounds have shown promise as anti-inflammatory agents. For instance, fluorinated pyrazole (B372694) and indazole derivatives have been reported to exhibit anti-inflammatory activity through various mechanisms. nih.gov Furthermore, amino acid derivatives have been explored for their anti-inflammatory potential. Conjugates of the NSAID oxaprozin with amino acid methyl esters have been synthesized and shown to possess anti-inflammatory activity. ijpsonline.com A study on flavanone (B1672756) derivatives demonstrated that methyl-substituted flavanones possess anti-inflammatory activity by modulating the production of pro-inflammatory cytokines. mdpi.com

A study on chlorogenic acid methyl ester demonstrated strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway, highlighting the potential of methyl ester derivatives in inflammation research. nih.gov

Investigations into Anticancer Activities

The incorporation of fluorine into organic molecules is a well-established strategy in the design of anticancer drugs, as it can enhance their efficacy and metabolic stability. nih.gov Several studies have highlighted the anticancer potential of fluorinated amino acid derivatives.

In one study, a series of novel fluorinated amino acid derivatives were synthesized and evaluated for their in vitro antitumor activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Some of these compounds demonstrated potent anticancer activity. bohrium.com

Table 1: In Vitro Anticancer Activity of Selected Fluorinated Amino Acid Derivatives

| Compound | Test Organism | Measurement | Value |

| 1a | MCF-7 | IC50 | Moderate Activity |

| 1b | MCF-7 | IC50 | 11.63 µM |

| 1b | HepG2 | IC50 | 34.10 µM |

| 2a | HepG2 | IC50 | Moderate Activity |

| 3b | MCF-7 | IC50 | Potent Activity |

| Data sourced from a study on novel fluorinated amino acid derivatives. bohrium.comresearchgate.net |

Another study focused on amino acid ester derivatives containing 5-fluorouracil, a well-known anticancer agent. The results indicated that an (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate showed more inhibitory effect against the BEL-7402 liver cancer cell line than 5-FU itself. nih.gov This suggests that amino acid ester scaffolds can be effective carriers for cytotoxic agents.

Furthermore, research on fluorinated aminophenylhydrazines has shown their potential as anticancer agents against the A549 lung carcinoma cell line, with some compounds exhibiting significant cytotoxic and anti-proliferative effects. nih.gov These findings collectively suggest that this compound and its derivatives are worthy of investigation for their potential anticancer properties.

Screening for Antimicrobial Effects (Based on related amino esters)

The investigation into the antimicrobial properties of this compound is conceptually supported by research on related amino acid esters and fluorinated compounds, which have demonstrated notable antimicrobial activities. The structural components of this compound, namely the amino acid ester and the fluorinated phenyl group, suggest a potential for biological activity against various microbial pathogens.

Research has shown that derivatives of amino acids can serve as effective antimicrobial agents. nih.gov The presence of an amino acid framework is crucial for the antimicrobial action of many compounds, as they can act as structural analogs to intermediates in microbial biosynthetic pathways. nih.gov For instance, phenylacetic acid (PAA), a related aromatic compound, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including various plant pathogens. nih.gov Its mechanism of action involves disrupting cell membrane permeability and integrity, inhibiting protein synthesis, and affecting cellular metabolism. nih.gov Similarly, esters of phenolic acids have shown antimicrobial activity against a range of bacteria. mdpi.com

The incorporation of fluorine into organic molecules can significantly enhance their biological properties. Selective fluorination of peptides and amino acids has been shown to increase their chemical and thermal stability, as well as their hydrophobicity. nih.govmdpi.com This strategy has been successfully employed to enhance the antimicrobial potency of host defense peptides like buforin and magainin. nih.govacs.org Fluorinated analogs of these peptides have exhibited retained or significantly increased bacteriostatic activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org The enhanced potency is often linked to the increased hydrophobicity conferred by fluorine, which can facilitate interaction with and disruption of bacterial cell membranes. umich.edu Studies on β-hairpin peptides have also shown a synergy between side-chain fluorination and antimicrobial activity. researchgate.net

Furthermore, esters derived from amino acids have been investigated for their antimicrobial potential. For example, (2′S)-2′,3′-dihydroxypropyl 2-phenylacetate, a monoglycerol ester, has shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com The combination of an amino acid moiety with other chemical groups, such as in 2-phenylsulphonamide derivatives of amino acids, has also resulted in compounds with effective antibacterial properties. researchgate.net

Given these precedents, a hypothetical screening of this compound would be warranted. The screening could assess its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. A conceptual summary of potential antimicrobial screening targets is presented in Table 1.

| Microorganism Type | Example Species | Rationale for Inclusion | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Common human pathogens and model organisms for Gram-positive bacteria. | Fluorinated peptides and phenylacetic acid derivatives have shown activity against these types of bacteria. nih.govnih.govmdpi.comresearchgate.net |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Important human pathogens, often exhibiting multidrug resistance. | Fluorinated peptides and phenylacetic acid derivatives have demonstrated efficacy against these organisms. nih.govnih.govmdpi.comresearchgate.net |

| Fungi/Yeast | Saccharomyces cerevisiae | A model eukaryotic microorganism to assess antifungal potential. | Some phenylacetic acid derivatives have shown activity against yeasts. mdpi.com |

Prodrug Design and Bioprecursor Strategies (Conceptual, based on related amino acid esters)

The chemical structure of this compound lends itself to conceptualization as a prodrug or a bioprecursor. The use of amino acid esters as promoieties is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of parent drugs, such as improving aqueous solubility, increasing bioavailability, and facilitating targeted delivery. nih.govresearchgate.netnih.gov

Amino acid ester prodrugs can leverage endogenous nutrient transporters, particularly oligopeptide transporters like hPEPT1, which are expressed in the gastrointestinal tract and in some cancer cells. nih.govmdpi.com This transporter-mediated uptake can significantly improve the absorption of poorly permeable drugs. mdpi.com Valacyclovir, the L-valyl ester prodrug of acyclovir, is a classic example of this approach, demonstrating enhanced oral bioavailability due to its transport by hPEPT1. nih.govmdpi.com Similarly, amino acid esters of other drugs, such as the HIV protease inhibitor atazanavir (B138) and the antiviral floxuridine, have been designed to improve absorption. mdpi.comacs.org

Once absorbed, the ester linkage in these prodrugs is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug. nih.govacs.org The rate of this enzymatic hydrolysis is a critical factor in prodrug design, influencing the concentration and duration of action of the active compound. nih.gov The stability of the prodrug in various physiological environments (e.g., different pH levels in the gastrointestinal tract) is also a key consideration. acs.org Studies have shown that the stability of amino acid ester prodrugs can be modulated by the nature of the amino acid (aliphatic vs. aromatic) and the type of linker used. acs.org

Conceptually, this compound could act as a prodrug for the corresponding carboxylic acid, 2-amino-2-(3-fluorophenyl)acetic acid. The methyl ester group would enhance its lipophilicity, potentially improving its ability to cross biological membranes via passive diffusion. Following absorption, ubiquitous esterases in the plasma and tissues would hydrolyze the ester bond, releasing the more polar parent acid. This bioconversion is a common strategy employed in prodrug design. nih.govnih.gov A summary of the conceptual prodrug strategy for this compound is presented in Table 2.

| Prodrug Feature | Conceptual Role in this compound | Underlying Principle | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Promoieties | Methyl ester and amino acid backbone | Enhances lipophilicity and can target nutrient transporters. | Amino acid esters are widely used to improve drug delivery and absorption. nih.govresearchgate.netacs.org |

| Activation Mechanism | Enzymatic hydrolysis of the ester bond by esterases. | Releases the active parent carboxylic acid in vivo. | Many amino acid ester prodrugs are activated by esterases in the body. nih.govacs.org |

| Potential Advantages | Improved absorption, enhanced solubility (as the hydrochloride salt), and targeted delivery. | Overcomes poor physicochemical properties of the parent drug. | Prodrugs of various agents have shown improved bioavailability and targeted delivery. mdpi.comacs.org |

| Parent Drug | 2-amino-2-(3-fluorophenyl)acetic acid | The putative active pharmacological agent. | The strategy relies on the controlled release of an active parent compound. nih.govnih.gov |

This bioprecursor strategy allows for the transient modification of a drug's properties to overcome pharmacokinetic barriers, ultimately delivering the active therapeutic agent to its site of action. The successful application of this strategy depends on a delicate balance of chemical stability, efficient enzymatic conversion, and favorable transport characteristics. acs.org

Biological Activity and Mechanism of Action Studies

Identification and Validation of Biological Targets

The initial steps in characterizing the pharmacological profile of a compound like Methyl 2-amino-2-(3-fluorophenyl)acetate involve identifying its molecular targets within a biological system. This process often includes computational modeling and in vitro binding assays to predict and confirm interactions with specific proteins.

Characterization of Interactions with Specific Enzymes and Receptors

The introduction of a fluorine atom to a phenyl ring can significantly influence a molecule's binding affinity and selectivity for biological targets. nih.gov Fluorine's high electronegativity can lead to altered electronic properties and the potential for new intermolecular interactions, such as hydrogen bonds and halogen bonds, which can enhance binding to enzyme active sites or receptor binding pockets. nih.gov For instance, fluorinated amino acids have been shown to modulate the conformation and stability of peptides, which can translate to altered interactions with their respective biological partners. nih.gov

While specific enzyme or receptor targets for this compound have not been extensively documented, research on analogous compounds provides some direction. For example, derivatives of 2-aminothiazole, which share some structural similarities, have been designed as potent anti-tumor drugs that target specific kinases. biosynth.com Similarly, phenethylamine, a related simple amine, interacts with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). wikipedia.org The presence of the 3-fluorophenyl group in this compound suggests that it may exhibit unique binding characteristics compared to its non-fluorinated counterparts.

Studies on the Modulation of Enzymatic Activity

The modulation of enzyme activity, either through inhibition or activation, is a key aspect of the biological activity of many small molecules. Several chrysin (B1683763) derivatives, which are flavonoid compounds, have been shown to modulate the activities of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This suggests that small organic molecules can indeed influence the catalytic function of enzymes.

Investigation of Cytochrome P450 Enzyme Inhibition and its Implications in Drug Metabolism

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. biomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. The introduction of fluorine into a molecule can influence its interaction with CYP450 enzymes. acs.org

Studies on various compounds have demonstrated the potential for inhibition of specific CYP450 isoforms. For example, extracts from Labisa pumila have shown selective inhibitory effects on CYP2C isoforms. nih.gov Similarly, licoisoflavone B has been identified as an inhibitor of CYP2B6, CYP2C8, and CYP2C9. nih.gov The mechanism of inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible (time-dependent). biomolther.org Given that many drugs are metabolized by CYP450 enzymes, understanding the potential of this compound to inhibit these enzymes is critical for predicting its pharmacokinetic profile and potential for drug interactions.

In Vitro Cellular and Biochemical Assays

To further elucidate the biological activity of a compound, a variety of in vitro assays are employed. These assays can provide information on a compound's effects on cells and its interaction with specific enzymes at a more detailed level.

Evaluation of Cytotoxicity and Efficacy in Cell-Based Models

Cell-based assays are fundamental in determining the potential therapeutic efficacy and toxicity of a compound. nih.govyoutube.com Such assays can measure various cellular processes, including proliferation, apoptosis (programmed cell death), and general cytotoxicity. nih.gov For instance, a cell-based fluorescent assay was developed to discover inhibitors of fibroblast activation protein (FAP), a membrane protein implicated in various diseases. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,7-diacetylflavone (Ch-4) | COX-2 | 2.7 | nih.gov |

This table presents data for a related compound to illustrate the type of information gathered in cytotoxicity studies.

Kinetic Studies of Enzyme Inhibition and Activation

Enzyme kinetics studies are crucial for understanding the mechanism by which a compound inhibits or activates an enzyme. These studies determine key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which indicates the potency of an inhibitor. nih.gov

Different types of reversible inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing how the inhibitor affects Km and Vmax. nih.gov For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an apparent increase in Km but no change in Vmax at saturating substrate concentrations. In non-competitive inhibition, the inhibitor binds to a site other than the active site, causing a decrease in Vmax without affecting Km. nih.gov

Kinetic analysis of the inhibition of phenylalanine ammonia-lyase (PAL) by 2-aminoindan-2-phosphonic acid, a phenylalanine analogue, revealed it to be a slow-binding, competitive inhibitor with a Ki value of 7 nM. nih.gov Studies on the activation of certain enzymes by analog compounds have also been conducted, demonstrating that small molecules can enhance enzymatic activity. nih.gov Understanding the kinetics of how this compound interacts with specific enzymes would be essential for characterizing its mechanism of action.

Analysis of Amino Acid Transport System Interactions

The cellular uptake and biological activity of fluorinated phenylalanine analogues are critically dependent on their interaction with amino acid transport systems, which are often upregulated in cancer cells to meet the high metabolic demands of proliferation. Positron emission tomography (PET) with radiolabeled amino acids leverages this phenomenon for tumor imaging. nih.gov Studies on analogues of this compound, particularly 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]l-FPhe), have shed light on these interactions.

Research conducted on human tumor cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and U87 MG (glioblastoma), has demonstrated that the uptake of [¹⁸F]l-FPhe is significantly mediated by specific amino acid transporters. nih.govresearchgate.net The uptake of [¹⁸F]l-FPhe in both MCF-7 and PC-3 cells was found to be notably higher than that of the clinically established PET tracer O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET). nih.gov Crucially, the suppression of amino acid transport systems L or ASC resulted in a significant reduction in the uptake of [¹⁸F]l-FPhe, indicating that these are the primary routes for its entry into tumor cells. nih.govresearchgate.net

Further investigation into the transport mechanism for a similar phenylalanine derivative, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP), revealed a high selectivity for the L-type amino acid transporter system, with a preference for the LAT1 subtype. nih.gov The L-type amino acid transporter 1 (LAT1) is an attractive target for cancer imaging and therapy as it is highly expressed in many types of cancer and is responsible for transporting large neutral amino acids, including phenylalanine. nih.gov The incorporation of 3-L-[¹⁸F]FPhe into proteins has also been observed, which is a characteristic not shared by its D-enantiomer, 3-D-[¹⁸F]FPhe. nih.govresearchgate.net This suggests that the L-isomer is recognized by the cellular machinery for protein synthesis, a process that can contribute to its sustained accumulation in tumor tissue. nih.gov

Table 1: Interaction of Fluorinated Phenylalanine Analogues with Amino Acid Transport Systems

| Compound/Analogue | Cell Lines Studied | Key Findings | Primary Transport System(s) |

|---|---|---|---|

| 3-L-[¹⁸F]Fluorophenylalanine | MCF-7, PC-3, U87 MG | Significantly higher uptake than [¹⁸F]FET in MCF-7 and PC-3 cells. nih.govresearchgate.net Uptake is reduced by suppression of transport systems. nih.govresearchgate.net | System L, System ASC nih.govresearchgate.net |

| p-(2-[¹⁸F]Fluoroethyl)-L-phenylalanine | 9L glioma | Selective substrate for System L. nih.gov | System L (LAT1 subtype) nih.gov |

| 3-D-[¹⁸F]Fluorophenylalanine | MCF-7, PC-3, U87 MG | Does not exhibit protein incorporation. nih.govresearchgate.net | System L, System ASC nih.govresearchgate.net |

In Vivo Pharmacological Evaluation and Imaging Studies (Conceptual, based on related radiotracers)

The in vivo behavior of this compound can be conceptualized based on preclinical studies of its closely related radiolabeled analogues, such as 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]l-FPhe) and 3-D-[¹⁸F]fluorophenylalanine ([¹⁸F]d-FPhe). These studies utilize micro-PET imaging in animal models to assess the potential of these tracers for oncological diagnosis.

Biodistribution and Pharmacokinetic Studies of Radiolabeled Analogues

Biodistribution studies in healthy rats have been performed to understand the whole-body distribution and clearance patterns of these fluorinated phenylalanine analogues. nih.gov Following intravenous injection, these tracers distribute throughout the body, with notable accumulation in various organs. The pharmacokinetic profile in the brain is of particular interest for neurological applications.

In healthy rats, brain uptake of [¹⁸F]l-FPhe showed an initial peak followed by a relatively rapid washout, reaching a stable level at approximately 50 minutes post-injection. nih.gov Interestingly, in animals without pretreatment with benserazide (B1668006) (an inhibitor of peripheral aromatic L-amino acid decarboxylase), the brain uptake of [¹⁸F]d-FPhe was significantly higher than that of [¹⁸F]l-FPhe between 42 and 120 minutes post-injection. nih.govresearchgate.net This suggests different metabolic fates or transport kinetics for the two enantiomers within the brain. Both enantiomers demonstrated a combination of high brain uptake and tolerable bone uptake. nih.gov Another analogue, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP), was found to be quickly excreted through the urinary tract. nih.gov

Table 2: Pharmacokinetic Parameters of Radiolabeled Phenylalanine Analogues in Healthy Rats

| Tracer | Animal Model | Key Pharmacokinetic Findings |

|---|---|---|

| 3-L-[¹⁸F]Fluorophenylalanine | Healthy Rats | Brain uptake peaks early and washes out to a static level by ~50 min. nih.gov |

| 3-D-[¹⁸F]Fluorophenylalanine | Healthy Rats | Significantly higher brain uptake at 42-120 min post-injection compared to the L-isomer (without benserazide). nih.govresearchgate.net |

| p-(2-[¹⁸F]Fluoroethyl)-L-phenylalanine | Fisher 344 Rats | Rapid excretion via the urinary tract. nih.gov |

Assessment of Tumor Uptake and Selectivity in Preclinical Models

The efficacy of a radiotracer for tumor imaging is determined by its ability to accumulate preferentially in tumor tissue compared to the surrounding healthy tissue, providing a high tumor-to-background ratio. Preclinical studies using rodent tumor xenograft models have evaluated the tumor uptake and selectivity of fluorinated phenylalanine analogues.

In mice bearing subcutaneous MCF-7 or PC-3 tumor xenografts and rats with orthotopic U87 MG tumor xenografts, both [¹⁸F]l-FPhe and [¹⁸F]d-FPhe enabled high-quality visualization of tumors. nih.gov In orthotopic U87 MG gliomas, early tumor uptake was significantly higher for [¹⁸F]l-FPhe compared to both [¹⁸F]d-FPhe and the established tracer [¹⁸F]FET. researchgate.net For instance, the maximum standardized uptake value (SUVmax) for [¹⁸F]l-FPhe was 107.6 ± 11.3, compared to 86.0 ± 4.3 for [¹⁸F]d-FPhe and 90.2 ± 7.7 for [¹⁸F]FET. researchgate.net

Similarly, studies with [¹⁸F]FEP in rats with 9L glioma xenografts showed specific accumulation in tumor cells, achieving a tumor-to-background ratio of 1.45 at 60 minutes post-injection. nih.gov The PET imaging studies demonstrated that [¹⁸F]FEP had high uptake in the 9L tumor compared to the surrounding tissue, comparable to [¹⁸F]FET. nih.gov These findings underscore the potential of these fluorinated phenylalanine analogues as effective PET tracers for delineating tumors. researchgate.net

Table 3: Tumor Uptake of Radiolabeled Phenylalanine Analogues in Preclinical Models

| Tracer | Tumor Model | Key Findings on Tumor Uptake and Selectivity |

|---|---|---|

| 3-L-[¹⁸F]Fluorophenylalanine | Orthotopic U87 MG rat glioma | Significantly higher early uptake (SUVmax: 107.6 ± 11.3) compared to [¹⁸F]d-FPhe and [¹⁸F]FET. researchgate.net |

| 3-D-[¹⁸F]Fluorophenylalanine | Orthotopic U87 MG rat glioma | Lower early uptake (SUVmax: 86.0 ± 4.3) compared to [¹⁸F]l-FPhe. researchgate.net |

| p-(2-[¹⁸F]Fluoroethyl)-L-phenylalanine | 9L rat glioma | Specific tumor accumulation with a tumor-to-background ratio of 1.45 at 60 min. nih.gov High uptake in tumor compared to surrounding tissue. nih.gov |

| [¹⁸F]FET | Orthotopic U87 MG rat glioma | Lower early uptake (SUVmax: 90.2 ± 7.7) compared to [¹⁸F]l-FPhe. researchgate.net |

Applications in Chemical Biology and Material Sciences

Development as Biochemical Probes

The introduction of fluorine into amino acids can create powerful tools for studying biological systems. researchgate.net The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties such as high electronegativity and a large chemical shift in ¹⁹F NMR spectroscopy, making it an excellent probe for investigating molecular interactions. nih.gov

Fluorinated amino acids are valuable for investigating the mechanisms of enzyme kinetics and protein-protein interactions. researchgate.net The substitution of a hydrogen atom with a fluorine atom can alter the electronic properties of the amino acid side chain, influencing its binding affinity and interaction with an enzyme's active site. For instance, the incorporation of fluorinated phenylalanines into peptides has been used to study their effect on stability and activity. researchgate.net

Conceptually, Methyl 2-amino-2-(3-fluorophenyl)acetate could be used to probe the active sites of enzymes that recognize phenylalanine or other aromatic amino acids. The fluorine atom at the meta position of the phenyl ring would create a unique electronic environment, potentially altering the binding kinetics and providing insights into the enzyme's mechanism. The ester and amino groups also offer sites for further modification to create more complex probes.

Conceptual Application in Enzyme-Substrate Studies

| Enzyme Class | Potential Interaction | Information Gained |

|---|---|---|